6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1260386-18-2
VCID: VC2874500
InChI: InChI=1S/C8H7N3O3/c1-14-8-6(11(12)13)4-5-2-3-9-7(5)10-8/h2-4H,1H3,(H,9,10)
SMILES: COC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1260386-18-2

Cat. No.: VC2874500

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine - 1260386-18-2

Specification

CAS No. 1260386-18-2
Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name 6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C8H7N3O3/c1-14-8-6(11(12)13)4-5-2-3-9-7(5)10-8/h2-4H,1H3,(H,9,10)
Standard InChI Key BJTMAZBBFMOCIT-UHFFFAOYSA-N
SMILES COC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]
Canonical SMILES COC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]

Introduction

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. It is characterized by a pyrrolopyridine structure with a methoxy group and a nitro group at specific positions on the ring system. This compound is notable for its potential applications in cancer research, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Synthesis

The synthesis of 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. While specific details on the synthesis pathway are not provided in the available sources, it is known that industrial production may employ continuous flow reactors and automated systems to enhance efficiency and yield.

Biological Activity

This compound exhibits promising biological activity, particularly in cancer research. It has been explored as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cancers. The mechanism of action involves inhibiting kinases that regulate essential cellular processes, disrupting abnormal cell signaling pathways.

Applications and Related Compounds

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is a valuable candidate for targeted research and development across various scientific fields due to its unique combination of functional groups. Several compounds share structural similarities with it, including:

Compound NameStructural FeaturesUniqueness
5-Nitro-1H-pyrrolo[2,3-b]pyridineLacks methoxy and aldehyde groupsSimpler structure with fewer functional groups
6-Methyl-1H-pyrrolo[2,3-b]pyridineSimilar core but without nitro and aldehyde groupsMore basic structure without additional reactivity
3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridineContains bromine substituentIncreased reactivity due to bromine presence
6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridineDifferent nitrogen positioningVariations in reactivity due to ring structure
7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridineBromine substitution at a different positionAltered biological activity compared to parent compound

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